ml375

M5 mAChR subtype selectivity muscarinic antagonists

ML375 (VU0483253) is the first-in-class M5-selective negative allosteric modulator with >100-fold selectivity over M1-M4 (hM5 IC50=300 nM; M1-M4 IC50>30 μM), eliminating off-target muscarinic effects. Its 80h rat elimination half-life supports once-daily dosing for sustained M5 blockade in chronic cocaine, ethanol, and oxycodone self-administration paradigms. Robust CNS penetration (B/P=1.5-2.0; brain >8 μM at 1h post-dose) ensures definitive target engagement for ex vivo receptor occupancy and slice electrophysiology. Essential reference standard for benchmarking novel M5 ligands. Not interchangeable with VU6008667 (t1/2≈2.3h) or M5 PAMs (VU0238429).

Molecular Formula C23H15ClF2N2O2
Molecular Weight 424.83
CAS No. 1488362-55-5
Cat. No. B1193237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameml375
CAS1488362-55-5
Synonyms1400W hydrochloride, 1400W HCl, ML375;  ML 375;  ML-375.
Molecular FormulaC23H15ClF2N2O2
Molecular Weight424.83
Structural Identifiers
SMILESC1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
InChIInChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1
InChIKeyGXBAKXRLQAPKEE-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML375 (CAS 1488362-55-5): An M5-Selective Negative Allosteric Modulator with Defined Pharmacological and PK Profile for Addiction Research


ML375 (VU0483253) is a potent, highly selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5 mAChR) . It is the first M5-selective and CNS-penetrant NAM described for any mAChR subtype, exhibiting submicromolar potency (human M5 IC50 = 300 nM; rat M5 IC50 = 790 nM) and >100-fold selectivity against M1-M4 subtypes (IC50 >30 μM) in functional calcium mobilization assays . ML375 demonstrates oral bioavailability and robust brain penetration in rodents, with a well-characterized multispecies pharmacokinetic profile .

Why Substituting ML375 with Other mAChR Ligands Compromises Research Reproducibility


Generic substitution of ML375 with other muscarinic ligands is precluded by its unique combination of M5 subtype selectivity, negative allosteric mechanism, and defined in vivo properties. Broad-spectrum muscarinic antagonists (e.g., scopolamine, atropine) lack subtype selectivity, producing confounding off-target effects at M1-M4 receptors . M1-preferring ligands like pirenzepine cannot be substituted as they target a different mAChR subtype with opposing roles in mesolimbic circuitry . Even among M5-selective agents, ML375 differs fundamentally from M5 positive allosteric modulators (PAMs; e.g., VU0238429, EC50 = 1.16 μM) which potentiate rather than inhibit M5 signaling, producing opposite functional outcomes . Critically, the closely related M5 NAM VU6008667 exhibits a substantially different elimination half-life in rat (t1/2 ≈ 2.3 h vs. ML375 t1/2 ≈ 80 h), rendering them non-interchangeable in studies requiring sustained M5 blockade or washout paradigms .

Quantitative Differentiation of ML375 from Closest Analogs and Alternative M5 Modulators


ML375 Demonstrates Superior Subtype Selectivity (>100-fold) Compared to Broad-Spectrum Muscarinic Antagonists

ML375 displays >100-fold functional selectivity for M5 over M1-M4 subtypes. In FLIPR calcium mobilization assays, ML375 exhibited an IC50 of 300 nM at human M5 and 790 nM at rat M5, with no detectable inhibition (IC50 >30 μM) at human or rat M1-M4 receptors at concentrations up to 30 μM . In contrast, broad-spectrum muscarinic antagonists such as scopolamine and atropine inhibit all five mAChR subtypes with nanomolar affinity (Ki values ranging from 0.2-2 nM across M1-M5), demonstrating essentially zero subtype discrimination . The >100-fold selectivity window of ML375 ensures that observed in vivo effects are attributable specifically to M5 receptor modulation rather than confounding activity at M1-M4.

M5 mAChR subtype selectivity muscarinic antagonists off-target activity

ML375 Exhibits 4-Fold Greater M5 Potency Compared to the Next-Generation M5 NAM VU6008667

ML375 demonstrates substantially greater potency at M5 compared to the subsequently optimized analog VU6008667. In parallel calcium mobilization assays using CHO cells expressing recombinant human or rat M5, ML375 exhibits IC50 values of 300 nM (human) and 790 nM (rat) , whereas VU6008667 exhibits IC50 values of 1.2 μM (human) and 1.6 μM (rat)—representing a 4-fold and 2-fold potency advantage for ML375 at human and rat M5, respectively . Although VU6008667 was developed to address ML375's long rat elimination half-life, its reduced potency requires higher dosing concentrations to achieve equivalent receptor occupancy, potentially altering the therapeutic window and complicating cross-study comparisons.

M5 NAM IC50 comparison VU6008667 potency

ML375's 80-Hour Rat Elimination Half-Life Provides Sustained M5 Blockade Unattainable with Short-Acting M5 NAMs

ML375 exhibits an exceptionally long elimination half-life in rat (t1/2 ≈ 80 h) following intravenous administration (1 mg/kg), with low plasma clearance (CLp = 2.5 mL/min/kg) . This PK profile enables sustained M5 receptor blockade over multiple days with once-daily dosing. In contrast, the analog VU6008667 was specifically engineered to possess a short half-life (t1/2 ≈ 2.3 h in rat) to facilitate washout in reinstatement addiction paradigms . While this short half-life is advantageous for studies requiring rapid drug clearance, it precludes sustained M5 inhibition. The 35-fold difference in elimination half-life between ML375 and VU6008667 defines distinct experimental utility: ML375 for chronic target engagement studies, VU6008667 for acute intervention paradigms with minimal carryover.

pharmacokinetics half-life sustained blockade rat PK

ML375 Exhibits Enantiospecific Inhibition: (S)-Enantiomer Active; (R)-Enantiomer Inactive

ML375 demonstrates strict enantiospecific M5 NAM activity. The (S)-enantiomer (ML375) exhibits the full M5 inhibitory profile (hM5 IC50 = 300 nM; rM5 IC50 = 790 nM), whereas the (R)-enantiomer is completely inactive at M5 at concentrations up to 30 μM . This stereochemical requirement was further confirmed during analog development, where VU6008667 similarly required the (S)-configuration for M5 NAM activity, with (R)-VU6008667 displaying IC50 >10 μM . This enantiospecificity is not observed with achiral M5 PAMs (e.g., VU0238429) or non-selective muscarinic antagonists, and represents a critical quality control parameter for procurement—only the stereochemically pure (S)-enantiomer provides the claimed M5 NAM pharmacology.

enantioselectivity stereochemistry negative allosteric modulator chiral

ML375 Attenuates Cocaine Self-Administration with Dose-Related Efficacy and Motor-Sparing Profile

ML375 produces dose-related reductions in cocaine self-administration in rats under both fixed ratio (FR10) and progressive ratio (PR) reinforcement schedules, with minimal effects on non-drug reward or motor function. At doses of 10-30 mg/kg (i.p.), ML375 significantly attenuated cocaine self-administration without affecting general motor output as assessed by rotarod testing . Importantly, ML375 only modestly reduced sugar pellet-maintained responding under FR10 and had no effect under PR schedules, indicating selective attenuation of drug reinforcement rather than generalized motivational or motor impairment . In contrast, M1 positive allosteric modulators such as PF-06827443—while also CNS-penetrant—target a different mAChR subtype (M1) and have been reported to induce cholinergic adverse events and convulsions at effective doses , a liability not observed with ML375.

cocaine use disorder self-administration in vivo efficacy fixed ratio progressive ratio

ML375's Brain-to-Plasma Ratio (B/P) Exceeds That of Typical CNS-Penetrant Compounds, Enabling Robust Target Engagement

ML375 demonstrates high CNS penetration with a brain-to-plasma ratio (B/P) of approximately 1.5-2.0 in rat following systemic administration, exceeding the threshold (B/P >0.3) typically considered adequate for CNS drug candidates . In comparative studies, total brain exposure of ML375 reached 8.7 μM at 1 hour following a 30 mg/kg oral dose, substantially exceeding the rat M5 IC50 of 0.79 μM . While VU6008667 was also designed for high CNS penetration , direct quantitative B/P comparisons between the two compounds are not available from published cross-assay data. Nevertheless, ML375's well-documented brain exposure profile has been validated across multiple independent studies, establishing it as the reference standard for achieving M5 NAM target engagement in rodent brain.

CNS penetration brain-to-plasma ratio pharmacokinetics target engagement

ML375 Application Scenarios: Evidence-Based Use Cases for Addiction, Neuropharmacology, and PK/PD Research


Investigating M5 Receptor-Specific Contributions to Mesolimbic Dopamine Signaling

ML375 is uniquely suited for experiments requiring selective pharmacological inhibition of M5 without confounding activity at M1-M4 subtypes. With >100-fold selectivity window (hM5 IC50 = 300 nM; M1-M4 IC50 >30 μM), ML375 enables researchers to attribute observed effects on dopaminergic signaling specifically to M5 blockade . This selectivity is critical when interpreting ex vivo slice electrophysiology or in vivo microdialysis studies where broad-spectrum antagonists would simultaneously alter M1-M4 signaling and obscure M5-specific contributions .

Chronic Addiction Studies Requiring Sustained M5 Blockade Over Multiple Days

For studies evaluating long-term M5 inhibition in rodent addiction models—including chronic cocaine, ethanol, or oxycodone self-administration paradigms—ML375's 80-hour rat elimination half-life provides sustained target engagement with once-daily dosing . This PK profile is optimal for experiments where maintaining continuous M5 blockade throughout the behavioral testing period is required, and where the short half-life of VU6008667 (t1/2 ≈ 2.3 h) would necessitate multiple daily doses or continuous infusion .

Ex Vivo Target Engagement Studies Requiring High CNS Exposure

ML375's validated brain-to-plasma ratio (B/P = 1.5-2.0) and absolute brain concentrations exceeding 8 μM at 1 hour post-oral dosing ensure robust CNS target engagement suitable for ex vivo receptor occupancy assays and brain slice electrophysiology . Researchers can confidently dose animals with ML375 and harvest brain tissue knowing that free brain concentrations will exceed the rat M5 IC50 (790 nM) by approximately 10-fold, enabling definitive correlation between M5 blockade and observed ex vivo functional changes .

Benchmarking Novel M5 Modulators in Comparative Pharmacology Studies

As the first-in-class M5-selective NAM, ML375 serves as the essential reference standard for benchmarking novel M5 NAMs, M5 PAMs, or M5-targeted biologics. Its well-characterized potency (hM5 IC50 = 300 nM, rM5 IC50 = 790 nM), PK profile, and in vivo efficacy provide a quantitative baseline against which new chemical entities can be compared . Procurement of ML375 for inclusion as a positive control ensures that subsequent studies can be directly compared to the extensive published literature characterizing this probe compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ml375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.